JH-Lph-33
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JH-LPH-33 is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This enzyme is essential in the biosynthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria. Due to its inhibitory properties, this compound has emerged as a promising candidate for the development of novel antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JH-LPH-33 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The key steps include:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Sulfonylation: The piperazine ring is then sulfonylated using sulfonyl chloride under controlled conditions.
Functional Group Modifications: Various functional groups are introduced to the piperazine ring to enhance its inhibitory activity against LpxH.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the piperazine core.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
JH-LPH-33 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the piperazine ring.
Substitution: Substitution reactions are used to introduce different functional groups, enhancing the compound’s inhibitory activity
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halides and nucleophiles are employed in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against LpxH .
Scientific Research Applications
JH-LPH-33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of LpxH and the biosynthesis of lipid A.
Biology: Investigated for its potential to inhibit the growth of gram-negative bacteria, making it a candidate for antibiotic development.
Medicine: Explored for its therapeutic potential in treating infections caused by multidrug-resistant bacteria.
Industry: Utilized in the development of new antibiotics and as a reference compound in pharmaceutical research
Mechanism of Action
JH-LPH-33 exerts its effects by inhibiting the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. The compound binds to the L-shaped acyl chain-binding chamber of LpxH, preventing the enzyme from catalyzing the hydrolysis of UDP-2,3-diacylglucosamine pyrophosphate. This inhibition disrupts the biosynthesis of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
AZ1: Another sulfonyl piperazine compound that inhibits LpxH but with different binding dynamics.
JH-LPH-28: A structurally similar compound with enhanced inhibitory activity against LpxH.
JH-LPH-41: An extended N-acyl chain analog that reaches an untapped polar pocket near the di-manganese cluster in the active site of LpxH
Uniqueness of JH-LPH-33
This compound is unique due to its high potency and specific binding mode to LpxH. Its structure allows it to fit snugly into the acyl chain-binding chamber, making it a highly effective inhibitor. Additionally, this compound has shown significant improvement in antibiotic activity compared to other similar compounds .
Biological Activity
JH-Lph-33 is a novel compound with significant biological activity, particularly as an antibiotic agent. This article explores its mechanism of action, efficacy against various pathogens, and detailed research findings.
Overview of this compound
This compound is derived from the parent compound AZ1, designed to inhibit the enzyme LpxH, which is crucial for the biosynthesis of lipid A in Gram-negative bacteria. Its structural modifications enhance its binding affinity and potency against resistant strains.
The primary action of this compound involves competitive inhibition of LpxH. Research indicates that it binds effectively to the active site of LpxH, preventing the enzyme from catalyzing its substrate. This was confirmed through dose-response studies, revealing a shift in IC50 values based on substrate concentration, indicative of competitive inhibition dynamics.
Key Findings:
- IC50 Values :
- Against K. pneumoniae LpxH: 0.026 μM
- Against E. coli LpxH: 0.046 μM
- Minimum Inhibitory Concentration (MIC) :
- For K. pneumoniae: 1.6 μg/mL
- For E. coli: 0.66 μg/mL
These findings demonstrate that this compound exhibits significantly improved potency compared to its predecessor AZ1, which had higher IC50 values of 0.36 μM and 0.14 μM against the same pathogens respectively .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other compounds:
Compound | Pathogen | IC50 (μM) | MIC (μg/mL) |
---|---|---|---|
AZ1 | K. pneumoniae | 0.36 | >64 |
AZ1 | E. coli | 0.14 | >64 |
This compound | K. pneumoniae | 0.026 | 1.6 |
This compound | E. coli | 0.046 | 0.66 |
This table illustrates the enhanced activity of this compound over AZ1, highlighting its potential as a more effective antibiotic agent.
Case Studies and Research Findings
A series of laboratory studies have been conducted to assess the biological activity and safety profile of this compound:
-
In Vitro Studies :
- This compound was tested against various strains of Klebsiella pneumoniae and Escherichia coli, showing potent inhibition at concentrations significantly lower than those required for AZ1.
- The compound's effectiveness was further validated in cell culture assays, where it inhibited bacterial growth at concentrations as low as 2.8 μg/mL for K. pneumoniae.
- Structural Analysis :
-
Resistance Studies :
- Investigations into resistance mechanisms indicated that this compound maintains efficacy even against some multidrug-resistant strains, suggesting a robust potential for clinical application.
Properties
Molecular Formula |
C21H21ClF3N3O3S |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3 |
InChI Key |
PDEIRNVIXFZSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.